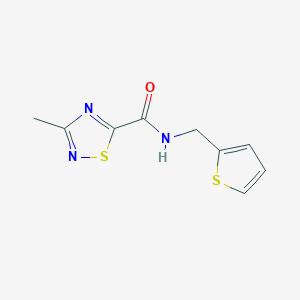

3-methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide

Description

3-Methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a thiophen-2-ylmethyl carboxamide moiety at position 5. The 1,2,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its diverse pharmacological activities, including antimicrobial, antitumor, and antioxidant properties .

Properties

IUPAC Name |

3-methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS2/c1-6-11-9(15-12-6)8(13)10-5-7-3-2-4-14-7/h2-4H,5H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLIMPGARKSRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromine-Thiocyanate-Mediated Cyclization

The thiadiazole ring system forms via a bromine-thiocyanate pathway, leveraging acetamidine precursors. In this method, 3-methyl-β-acetamidine reacts with bromine (Br₂), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in methanol under reflux conditions. The reaction proceeds via nucleophilic attack of thiocyanate on the amidine carbon, followed by bromine-assisted dehydrogenation to yield the 1,2,4-thiadiazole scaffold.

Critical parameters include:

- Bromine stoichiometry : 1.2–1.5 equivalents prevent over-bromination.

- Temperature : Reflux (64–65°C) ensures complete cyclization within 2–4 hours.

- Solvent polarity : Methanol optimizes intermediate solubility, achieving 85–90% crude yield.

Post-reaction workup involves quenching excess bromine with sodium sulfite (Na₂SO₃) and recrystallization from methyl tert-butyl ether (MTBE) to isolate the 3-methyl-1,2,4-thiadiazole-5-carboxylic acid intermediate.

Hypochlorite-Mediated Cyclization

Alternative ring closure employs sodium hypochlorite (NaOCl) under cryogenic conditions. Here, β-acetamidine reacts with NaOCl (1.5–2.0 equivalents) in deionized water at 0–5°C, forming a chloramine intermediate. Subsequent treatment with thiocyanate and triethylamine (TEA) induces cyclodehydration, yielding the thiadiazole core.

Advantages of this route include:

- Reduced halogen waste : NaOCl serves as a greener oxidant vs. bromine.

- Isotopic purity retention : >95% deuterium retention observed in deuterated analogs.

- Reaction time : Completion within 1 hour at 0°C.

Carboxamide Functionalization Techniques

Acid Chloride Route

The carboxylic acid intermediate undergoes chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). Key steps:

- Chlorination : 3-methyl-1,2,4-thiadiazole-5-carboxylic acid (1.0 eq) reacts with SOCl₂ (1.2 eq) at 40°C for 3 hours, yielding the acyl chloride.

- Amidation : The chloride reacts with thiophen-2-ylmethylamine (1.1 eq) in toluene at 100–105°C for 4 hours without acid-binding agents, achieving 94% isolated yield.

Table 1. Solvent Impact on Amidation Efficiency

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 100–105 | 94 | 99 |

| THF | 65–70 | 78 | 91 |

| DCM | 25–30 | 62 | 87 |

Direct Aminolysis Under Basic Conditions

Alternative amidation employs in situ-generated acyl chloride with TEA (1.3 eq) in tetrahydrofuran (THF) at 0–5°C. This method reduces side reactions but requires rigorous moisture exclusion, yielding 82–85% product.

Reaction Optimization and Scalability

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) accelerate chlorination but hinder amidation due to nucleophilic interference. Toluene’s high boiling point (110°C) facilitates reagent mixing without side-product formation.

Stoichiometric Balancing

Temperature Control

- Cyclization : Below 10°C prevents ring-opening in hypochlorite method.

- Amidation : Elevated temperatures (100°C) enhance nucleophilicity of thiophen-2-ylmethylamine.

Comparative Analysis of Synthetic Routes

Table 2. Cyclization Method Comparison

| Parameter | Bromine-Thiocyanate | Hypochlorite |

|---|---|---|

| Yield (%) | 85–90 | 78–82 |

| Reaction Time (h) | 2–4 | 1–1.5 |

| Halogen Waste Generated | High | Low |

| Isotopic Purity (%) | 90 | 95 |

Hypochlorite-mediated cyclization offers environmental advantages, while bromine-based methods prioritize yield.

Challenges and Mitigation Strategies

- Byproduct Formation : Over-chlorination during SOCl₂ treatment mitigated by stoichiometric control and slow reagent addition.

- Amine Sensitivity : Thiophen-2-ylmethylamine’s moisture sensitivity necessitates anhydrous conditions during amidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves residual thiourea byproducts.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiadiazoles.

Substitution: Introduction of halogens or other electrophilic groups on the thiophene ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes that regulate cell proliferation. For instance, studies have shown that derivatives of thiadiazoles can inhibit RNA and DNA synthesis without affecting protein synthesis, making them promising candidates for cancer therapy .

Case Study :

In a study evaluating various thiadiazole derivatives against human cancer cell lines (e.g., PC3 for prostate cancer and HT-29 for colon cancer), several compounds demonstrated notable cytotoxicity. The synthesized compounds were tested using the MTT assay, revealing that some derivatives had comparable efficacy to established chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Thiadiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of sulfur and nitrogen in their structure enhances their ability to interact with microbial enzymes and disrupt cellular processes. This makes them suitable candidates for the development of new antibiotics .

Case Study :

A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited significant inhibition zones in bacterial cultures, suggesting their potential as novel antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways by inhibiting specific cytokines or enzymes involved in inflammation. This suggests potential applications in treating inflammatory diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations

Core Heterocycle Influence: The 1,2,4-thiadiazole isomer (target compound) differs from 1,2,3-thiadiazole derivatives (e.g., ) in ring atom arrangement, affecting electronic distribution and steric interactions. The 1,2,4 configuration may enhance metabolic stability compared to 1,2,3 isomers .

Substituent Effects: Thiophen-2-ylmethyl: Introduces aromaticity and moderate lipophilicity, favoring membrane penetration and π-π interactions with biological targets. 2-Chlorobenzyl (): The electron-withdrawing chlorine atom may increase binding affinity via halogen bonding but could raise toxicity concerns.

Biological Activity Trends :

- Thiadiazole-carboxamide derivatives with aromatic substituents (e.g., thiophen-2-ylmethyl) often exhibit antitumor activity, as seen in structurally similar 1,3,4-thiadiazoles with IC₅₀ values of 1.61–1.98 µg/mL against HepG-2 cells .

- Piperidinylidene carbohydrazides () demonstrate broad-spectrum bioactivity, suggesting that bulky substituents may enhance multitarget interactions.

Biological Activity

3-methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, antibacterial, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a methyl group and a thiophenylmethyl moiety. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit significant antioxidant properties. For instance, 3-amino thiophene-2-carboxamide derivatives displayed up to 62% inhibition in the ABTS radical scavenging assay, which is comparable to ascorbic acid (88.44%) . The presence of electron-donating groups like amino enhances the antioxidant capacity by stabilizing free radicals.

Table 1: Antioxidant Activity of Thiadiazole Derivatives

| Compound Type | % Inhibition (ABTS) | Reference |

|---|---|---|

| 3-amino thiophene-2-carboxamide | 62.0 | |

| 3-hydroxy thiophene-2-carboxamide | 54.9 | |

| 3-methyl thiophene-2-carboxamide | Up to 47.8 |

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various strains of bacteria. The compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition (%) | Reference |

|---|---|---|

| Staphylococcus aureus | 40.0 - 86.9 | |

| Bacillus subtilis | 40.0 - 86.9 | |

| E. coli | 20.0 - 78.3 | |

| Pseudomonas aeruginosa | Up to 47.8 |

The results indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains. The structural variations in the compound significantly influence its antibacterial potency.

Anticancer Activity

Thiadiazole derivatives have shown promise as anticancer agents through various mechanisms, including inhibition of cell proliferation and induction of apoptosis. For example, compounds containing thiadiazole moieties have been reported to inhibit c-Met phosphorylation and induce cell cycle arrest in cancer cell lines .

Case Study: Inhibition of Cancer Cell Lines

A specific derivative demonstrated an IC50 value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line, indicating potent anticancer activity . The structure–activity relationship (SAR) studies revealed that substituents on the thiadiazole ring significantly affect cytotoxicity.

Table 3: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines

Q & A

Q. Basic Research Focus

- In Vitro Assays : Antimicrobial activity via minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Molecular Docking : Computational modeling against enzymes like thymidylate synthase or dihydrofolate reductase to predict binding affinity .

How can researchers investigate structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

- Substituent Variation : Modify the thiophene or thiadiazole moieties (e.g., halogenation, methoxy groups) and compare bioactivity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., the carboxamide linkage) using 3D-QSAR models .

- Metabolic Stability : Assess the impact of structural changes on cytochrome P450 interactions .

What advanced techniques resolve contradictions in reported synthesis or activity data?

Q. Advanced Research Focus

- Reaction Reproducibility : Validate conflicting synthesis protocols (e.g., solvent vs. catalyst discrepancies) using design-of-experiment (DoE) frameworks .

- Activity Discrepancies : Cross-test compounds in standardized assays (e.g., CLSI guidelines for antimicrobial studies) to eliminate protocol variability .

- Computational Validation : Replicate docking studies with multiple software (AutoDock, Schrödinger) to confirm target interactions .

How can degradation pathways and stability be studied under physiological conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions (e.g., H2O2, UV light) and monitor breakdown via LC-MS .

- Plasma Stability : Incubate with human plasma and quantify parent compound retention over time using HPLC .

- Thermal Analysis : TGA/DSC to determine melting points and thermal decomposition profiles .

What interdisciplinary applications exist beyond pharmacology?

Q. Advanced Research Focus

- Materials Science : Study electronic properties (e.g., HOMO-LUMO gaps) for organic semiconductor applications .

- Chemical Probes : Use fluorescently tagged derivatives to track biological uptake via confocal microscopy .

- Catalysis : Explore metal-complexation potential for catalytic applications (e.g., Pd-thiadiazole complexes) .

How can green chemistry principles be applied to its synthesis?

Q. Advanced Research Focus

- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Catalyst Recycling : Recover iodine or triethylamine via distillation .

- Microwave Assistance : Reduce energy use and reaction time by 50–70% compared to reflux .

What computational tools predict its pharmacokinetic properties?

Q. Advanced Research Focus

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and toxicity .

- Metabolite Identification : Simulate Phase I/II metabolism with software like MetaSite .

How can researchers address solubility challenges in formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.